molecular formula C18H18N2O5S B2644337 3-(4-Ethoxyphenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole CAS No. 1112000-12-0

3-(4-Ethoxyphenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Cat. No.: B2644337
CAS No.: 1112000-12-0
M. Wt: 374.41
InChI Key: SXLJZADIWFHXGP-UHFFFAOYSA-N
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Description

The compound “3-(4-Ethoxyphenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole” is an organic compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains ethoxy and methoxy functional groups, which are ethers, and a sulfonyl functional group, which is a sulfur-containing group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants used. The oxadiazole ring, as well as the ether and sulfonyl groups, could potentially participate in various chemical reactions .

Scientific Research Applications

Corrosion Inhibition

Compounds with 1,3,4-oxadiazole moieties, such as those studied by Bouklah et al. (2006), demonstrate significant efficiency as corrosion inhibitors for metals in acidic media. These substances function by adsorbing onto the metal surface, suggesting potential applications for the specified chemical in protecting metals from corrosion in industrial processes (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Pharmacological Potential

Research by Faheem (2018) on novel 1,3,4-oxadiazole and pyrazole derivatives highlighted their computational and pharmacological potential, including toxicity assessment, tumor inhibition, and antioxidant properties. This suggests the molecule could be researched for similar pharmacological applications, although drug use and dosage details were excluded from this summary (Faheem, 2018).

Antimicrobial and Antitubercular Activity

A study by Shingare et al. (2022) on benzene sulfonamide pyrazole oxadiazole derivatives demonstrated significant antimicrobial and antitubercular activities. This suggests that the specified chemical, with its oxadiazole and sulfonamide groups, could be explored for similar antimicrobial applications (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).

Antibacterial Activities Against Plant Pathogens

Compounds with 1,3,4-oxadiazole structures have been evaluated for their antibacterial activities against agricultural pathogens, such as those causing rice bacterial leaf blight and tobacco bacterial wilt. These studies indicate the potential agricultural applications of such compounds in controlling plant diseases and improving crop resistance (Shi, Li, Wang, Gao, Wu, Song, & Hu, 2015).

Anticancer Evaluation

Research on 1,3,4-oxadiazole derivatives has also touched on their anticancer activities. Yakantham et al. (2019) synthesized derivatives that showed promise in combating human cancer cell lines, suggesting a pathway for the development of new anticancer drugs (Yakantham, Sreenivasulu, & Raju, 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems, often in a biological context. Without specific studies or data on this compound, it’s difficult to provide information on its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, stability, and possible uses in various fields .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-3-24-15-6-4-13(5-7-15)18-19-17(25-20-18)12-26(21,22)16-10-8-14(23-2)9-11-16/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLJZADIWFHXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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